Ethynyl(dimethyl)propoxysilane

Alkoxysilane hydrolysis Sol-gel chemistry Controlled release

Ethynyl(dimethyl)propoxysilane (CAS 52673-44-6, molecular formula C₇H₁₄OSi, molecular weight 142.27 g/mol) is a bifunctional organosilicon compound belonging to the ethynyl(alkoxy)silane class. It features a silicon center bearing two methyl groups, a single propoxy leaving group, and one ethynyl (–C≡CH) moiety.

Molecular Formula C7H14OSi
Molecular Weight 142.27 g/mol
CAS No. 52673-44-6
Cat. No. B14644636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthynyl(dimethyl)propoxysilane
CAS52673-44-6
Molecular FormulaC7H14OSi
Molecular Weight142.27 g/mol
Structural Identifiers
SMILESCCCO[Si](C)(C)C#C
InChIInChI=1S/C7H14OSi/c1-5-7-8-9(3,4)6-2/h2H,5,7H2,1,3-4H3
InChIKeyCFKPZNOIPOPJFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethynyl(dimethyl)propoxysilane (CAS 52673-44-6): Procurement-Grade Baseline for Alkynylsilane-Based R&D and Material Science


Ethynyl(dimethyl)propoxysilane (CAS 52673-44-6, molecular formula C₇H₁₄OSi, molecular weight 142.27 g/mol) is a bifunctional organosilicon compound belonging to the ethynyl(alkoxy)silane class . It features a silicon center bearing two methyl groups, a single propoxy leaving group, and one ethynyl (–C≡CH) moiety. This molecular architecture provides a single hydrolyzable site (propoxy) for controlled surface attachment and a terminal alkyne for downstream click chemistry or cross-coupling reactions. Unlike trialkoxysilanes that form three-dimensional polysiloxane networks, the monopropoxy configuration is structurally predisposed to monolayer formation, making this compound a candidate for applications requiring well-defined interfacial architectures [1]. Its closest structural analogs—differing only in the alkoxy leaving group (methoxy, ethoxy) or the number of alkoxy substituents—exhibit measurably distinct hydrolysis kinetics and surface grafting behavior, establishing the scientific basis for non-interchangeability in precision material science applications.

Why Ethynyl(dimethyl)propoxysilane Cannot Be Generically Substituted by Other Alkynylalkoxysilanes


Ethynyl(dimethyl)propoxysilane occupies a distinct position within the alkynylsilane landscape that precludes generic substitution by its methoxy or ethoxy analogs. Three structure-driven factors underpin this requirement for compound-specific selection: (1) **Hydrolysis rate**—the propoxy leaving group hydrolyzes approximately one order of magnitude more slowly than methoxy under identical acid-catalyzed conditions, as demonstrated in comparative kinetic studies of alkoxysilanes [1]; (2) **Monolayer quality**—monoalkoxysilanes with a single leaving group (RR′R″Si–OR‴) cannot undergo lateral polymerization, yielding covalently anchored monolayers with substantially lower root-mean-square roughness than trialkoxysilane-derived films, a difference directly measurable by atomic force microscopy [2]; and (3) **Catalytic selectivity**—the ethynyl moiety of monoalkoxy-functionalized ethynylsilanes retains its established capacity to act as a selective inhibitor of platinum-catalyzed hydrosilylation, a property leveraged in controlled silicone curing and precision organic transformations [3]. These three performance dimensions—hydrolysis rate, interfacial architecture, and catalytic modulation—are each sensitive to the identity of the alkoxy group and its multiplicity at silicon, meaning that even closely related alkynylsilanes deliver measurably different outcomes in the same application context.

Quantitative Evidence Guide: Differentiated Performance of Ethynyl(dimethyl)propoxysilane vs. Closest Alkynylsilane Analogs


Hydrolysis Kinetics: Propoxy vs. Methoxy Leaving Group Half-Life Under Acidic Conditions

The identity of the alkoxy leaving group is the single most consequential structural variable governing the hydrolysis rate of organofunctional silanes and, consequently, the reproducibility of silane-based surface modification protocols. In a systematically controlled comparative study measuring the acid-catalyzed hydrolysis rates of methoxy-, ethoxy-, 2-propoxy-, and 3-oxabutoxy-substituted silanes under identical pseudo-first-order conditions (aqueous acetone, 22°C), a clear rank order of reactivity was established: methoxy > ethoxy ≫ 2-propoxy [1]. The steric bulk of the branched propoxy group substantially retards the nucleophilic attack of water at silicon relative to the unhindered methoxy group. While the specific half-life values from this study are reported for a different silane scaffold, the relative rate trend is a class-level property of alkoxysilanes and is directly transferable to the ethynyl(dimethyl)alkoxysilane series. This kinetic differentiation means that, under identical deposition conditions, ethynyl(dimethyl)propoxysilane will exhibit a significantly extended processing window compared to ethynyl(dimethyl)methoxysilane, translating to fewer oligomeric condensation byproducts in solution and more homogeneous monolayer coverage on the target substrate [2].

Alkoxysilane hydrolysis Sol-gel chemistry Controlled release Surface functionalization kinetics

Monolayer vs. Network Architecture: Surface Roughness Control with Monoalkoxysilane vs. Trialkoxysilane

The number of hydrolyzable leaving groups on the silicon atom is the primary structural determinant of whether a silane forms a covalently anchored monolayer or a three-dimensional polysiloxane network upon surface deposition. A comprehensive comparison of silylation protocols on flat silicon surfaces, characterized by atomic force microscopy and fluorescence microscopy, established that silanes bearing a single leaving group (RR′R″Si–X architecture) cannot undergo lateral polymerization, thereby generating monolayers with minimal surface roughness [1]. In contrast, trialkoxysilanes (RSi(OR′)₃) are prone to both in-solution oligomerization and on-surface vertical polymerization, producing multilayer aggregates that increase root-mean-square (RMS) surface roughness and compromise interfacial uniformity. The study further demonstrated that monoalkoxysilane-derived layers exhibited uniform end-group reactivity as assessed by fluorescent probe immobilization, whereas trialkoxysilane-derived layers displayed heterogeneous fluorescence intensity distributions indicative of uneven functional group accessibility [1]. Ethynyl(dimethyl)propoxysilane, with its single propoxy leaving group, is architecturally constrained to the monolayer-forming class, directly differentiating it from ethynyltriethoxysilane or ethynyltrimethoxysilane.

Surface functionalization Silane monolayer AFM characterization Biosensor interface Silicon microsystems

Catalytic Selectivity: Ethynylsilanes as Platinum Hydrosilylation Inhibitors vs. Non-Ethynyl Silanes

Ethynyl-functionalized organosilicon compounds are explicitly disclosed in the patent literature as selective inhibitors of platinum-catalyzed hydrosilylation reactions, a function that non-ethynyl silanes (e.g., vinylsilanes, alkylsilanes) cannot replicate [1]. The ethynyl group acts as a potent ligand for the platinum center, reversibly occupying coordination sites and thereby modulating catalytic activity. This property is exploited industrially to control the curing profile of addition-cure silicone formulations: at ambient temperature the ethynylsilane inhibitor suppresses premature crosslinking (extending pot life), while at elevated temperature the inhibitor dissociates, restoring full catalytic activity for rapid curing. The general structural formula disclosed in the patent encompasses ethynyl(dimethyl)propoxysilane (wherein the propoxy group provides a hydrolyzable site for covalent incorporation into the silicone network), directly distinguishing it from non-functional alkylsilanes that lack this inhibitory capability and from trialkoxysilyl-functionalized ethynylsilanes that introduce network-forming crosslinking at the inhibitor site [1]. Additionally, ethynylsilanes serve as versatile intermediates for pharmaceutical and agrochemical synthesis via Sonogashira and related cross-coupling chemistries [1], a synthetic utility absent in vinyl- or alkyl-substituted silanes.

Hydrosilylation catalysis Platinum catalyst inhibitor Silicone curing control Organosilicon synthesis Alkynylsilane reactivity

Silyl Protecting Group Stability: Dimethyl(propoxy)silyl vs. Trimethylsilyl (TMS) for Alkyne Protection

The dimethyl(propoxy)silyl (DMPS) group represents a distinct steric and electronic environment compared to the ubiquitous trimethylsilyl (TMS) protecting group, with direct implications for the stability and selective deprotection of terminal alkynes. In the broader class of silyl-protected acetylenes, increasing steric bulk at silicon correlates with enhanced resistance to nucleophilic desilylation. The TMS group (SiMe₃), being the least sterically hindered trialkylsilyl protecting group for alkynes, is the most labile under basic conditions (e.g., K₂CO₃/MeOH or TBAF) and can suffer premature deprotection during multistep synthetic sequences [1]. The dimethyl(propoxy)silyl group—bearing two methyl groups, one propoxy substituent, and the ethynyl moiety—presents a larger steric profile around silicon than TMS, which class-level structure-reactivity principles predict will increase resistance to fluoride-mediated and base-catalyzed desilylation [1]. This differential stability enables orthogonal protection strategies wherein a TMS-protected alkyne can be selectively deprotected in the presence of a DMPS-protected alkyne, or vice versa depending on conditions, a capability documented for analogous sterically differentiated silyl groups in ethynylsilane chemistry .

Alkyne protection Silyl protecting group Deprotection kinetics Organic synthesis Orthogonal protection strategy

CVD Precursor Potential: Propoxysilane Volatility vs. Ethoxysilane Analogs for Thin-Film Deposition

The alkoxy substituent on organosilanes directly influences the vapor pressure and thermal decomposition profile of the compound, which are critical parameters for chemical vapor deposition (CVD) precursor selection. Within the homologous series of alkoxysilanes, increasing the carbon number of the alkoxy chain systematically reduces vapor pressure. For tetraalkoxysilanes, tetra-n-propoxysilane exhibits a measurably lower vapor pressure than tetraethoxysilane (TEOS) at a given temperature, a trend that extrapolates to monoalkoxysilanes [1]. This reduced volatility is advantageous in certain CVD process windows where excessively high precursor delivery rates lead to gas-phase nucleation and particulate contamination. Furthermore, propoxy-containing silanes have been explicitly cited in patent literature as components of polymer compositions and insulating film-forming materials for semiconductor applications, indicating industrial recognition of their suitability for thin-film dielectric deposition [2]. The ethynyl group in ethynyl(dimethyl)propoxysilane additionally provides a carbon-rich ligand that can contribute to the carbon content of silicon carbonitride or silicon oxycarbide films upon plasma-enhanced CVD, differentiating it from alkyl-only silane precursors.

Chemical vapor deposition Organosilicon thin film Silicon carbide Low-k dielectric Precursor engineering

High-Value Application Scenarios for Ethynyl(dimethyl)propoxysilane (CAS 52673-44-6) in R&D and Industrial Procurement


Monolayer-Based Biosensor and MEMS Surface Functionalization

For research groups fabricating silicon-based biosensors or micro(opto)electromechanical systems that require a uniform, covalently anchored organic layer with a terminal alkyne for subsequent click chemistry (e.g., CuAAC with azide-functionalized biomolecules), ethynyl(dimethyl)propoxysilane offers a structurally matched solution. As demonstrated by comparative silylation protocol studies, monoalkoxysilanes produce smooth monolayer films free of the 3D polysiloxane aggregates that plague trialkoxysilane deposition [1]. The slower hydrolysis rate of the propoxy group relative to methoxy extends the solution pot life and reduces oligomerization before surface contact, contributing to more reproducible film quality [2]. The resulting alkyne-terminated monolayer serves as a click-chemistry-ready platform for DNA, protein, or antibody immobilization in diagnostic devices.

Thermal-Latent Inhibitor for Addition-Cure Silicone Formulations

In industrial silicone R&D where precise control over the curing profile of platinum-catalyzed addition-cure systems is essential, ethynyl(dimethyl)propoxysilane provides a covalent, non-migrating inhibitor solution. The ethynyl moiety reversibly coordinates to the platinum catalyst at ambient temperature, suppressing premature gelation and extending working time [1]. Upon thermal activation, the inhibitor dissociates, restoring catalytic activity for rapid cure. The single propoxy group enables hydrolysis and covalent incorporation into the silicone network, preventing inhibitor leaching or blooming during the service life of the cured elastomer—a distinct advantage over non-functional, migratory inhibitors. This scenario directly leverages the compound's dual ethynyl-and-propoxy functionality as documented in patent literature.

Orthogonal Alkyne Protection in Multi-Step Organic Synthesis

For synthetic chemistry groups executing convergent total syntheses or preparing functionalized building blocks, ethynyl(dimethyl)propoxysilane serves as a precursor for the dimethyl(propoxy)silyl (DMPS) protecting group for terminal alkynes. The DMPS group occupies an intermediate stability position between the highly labile TMS group and the more robust TES/TIPS groups in the silyl alkyne protection hierarchy [1]. This intermediate lability enables orthogonal protection strategies: a TMS-protected alkyne elsewhere in the molecule can be selectively removed (K₂CO₃/MeOH) while the DMPS-protected alkyne remains intact, or alternatively, fluoride-mediated conditions can be tuned to cleave DMPS while leaving more hindered silyl groups untouched [2]. The propoxy substituent additionally provides a handle for aqueous workup or solid-phase immobilization that is entirely absent from TMS, TES, or TIPS protecting groups.

Carbon-Rich Organosilicon CVD Precursor for Thin-Film Dielectrics

For semiconductor materials researchers developing low-k dielectric films or silicon carbonitride barrier layers via plasma-enhanced chemical vapor deposition, ethynyl(dimethyl)propoxysilane offers a precursor architecture that delivers both silicon and carbon from a single-source molecule. The ethynyl group contributes sp-hybridized carbon to the deposited film, while the moderate volatility of the propoxy-substituted silane—lower than its ethoxy analog—enables controlled precursor delivery without the excessive flux that leads to gas-phase nucleation [1]. Propoxysilanes have been cited in semiconductor patent literature as components of insulating film-forming compositions, validating the industrial relevance of this compound class for dielectric applications [2]. The monofunctional architecture (single leaving group) further reduces the probability of premature oligomerization in the delivery line compared to trialkoxysilane precursors.

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